4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one
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Overview
Description
4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a hydroxy group, and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy group and quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(But-3-en-2-yl)-3-hydroxyquinolin-2(1H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Hydroxy-1-methylquinolin-2(1H)-one: Lacks the butenyl side chain, which may influence its solubility and interaction with molecular targets.
4-(But-3-en-2-yl)quinolin-2(1H)-one: Lacks the hydroxy group, which may alter its chemical reactivity and biological properties.
Uniqueness
4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
918785-22-5 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-but-3-en-2-yl-3-hydroxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-4-9(2)12-10-7-5-6-8-11(10)15(3)14(17)13(12)16/h4-9,16H,1H2,2-3H3 |
InChI Key |
NEPLWHUXERGFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C(=O)N(C2=CC=CC=C21)C)O |
Origin of Product |
United States |
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